5-bromo-3-iodo-1-methyl-1H-indazole

Overview

Description

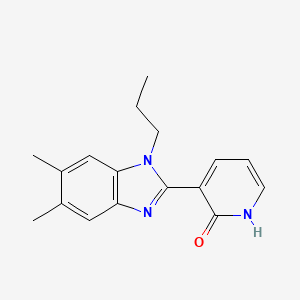

5-Bromo-3-iodo-1-methyl-1H-indazole is a chemical compound with the molecular formula C8H6BrIN2 and a molecular weight of 336.96 . It is a white solid at room temperature . The IUPAC name for this compound is 5-bromo-3-iodo-1-methyl-1H-indazole .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 5-bromo-3-iodo-1-methyl-1H-indazole, has been a topic of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 5-bromo-3-iodo-1-methyl-1H-indazole is 1S/C8H6BrIN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for more detailed analysis.Scientific Research Applications

Cross-Coupling Reactions

5-Bromo-3-iodoindazoles have been extensively studied in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are pivotal in synthesizing a wide range of functionalized indoles and indazoles, which exhibit potential as 5-HT receptor ligands (Witulski et al., 2005).

α-Glucosidase Inhibition and Antioxidant Activity

5-Bromo-3-methylindazoles have been evaluated for their inhibitory effects against α-glucosidase activity and antioxidant potential. These compounds showed significant inhibition with low IC50 values, highlighting their potential in therapeutic applications (Mphahlele et al., 2020).

Molecular Structure Analysis

The molecular and crystal structure of various bromo- and iodo-indazoles, including 3-bromo-1-methyl-7-nitro-1H-indazole, have been characterized using X-ray diffraction and NMR spectroscopy. These studies are crucial for understanding the structural properties and reactivity of these compounds (Cabildo et al., 2011).

Regiospecific Synthesis

Research has focused on the regiospecific synthesis of various indazole isomers. For instance, the 1-methyl isomer of 5-bromo-1-methyl-6,7-dihydro-1H-indazole has been synthesized through specific catalytic processes, highlighting the compound's versatility in chemical synthesis (Dandu et al., 2007).

Amine Coupling Reactions

Protected 5-bromoindazoles participate in Buchwald reactions with a range of amines to generate novel derivatives. This process is crucial for developing new compounds with potential biological activities (Slade et al., 2009).

Safety and Hazards

The safety data sheet for 5-bromo-3-iodo-1-methyl-1H-indazole recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It’s worth noting that indazole derivatives have been reported to exhibit a wide range of biological activities .

Mode of Action

Indazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives have been reported to influence a variety of biochemical pathways .

Pharmacokinetics

The polar nature of the imidazole ring in similar compounds suggests that the pharmacokinetic parameters should be improved to a great extent .

Result of Action

Indazole derivatives are known to exhibit a wide range of biological activities .

Action Environment

It’s important to note that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

5-bromo-3-iodo-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKLJZGIJMKMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-iodo-1-methyl-1H-indazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038361.png)

![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3038362.png)

![2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid](/img/structure/B3038364.png)

![4-[1,1'-biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B3038367.png)

![2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038369.png)

![2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B3038373.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038377.png)

![3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3038380.png)